molecular formula C26H26N2O2S B132394 Coumarin 545T CAS No. 155306-71-1

Coumarin 545T

Cat. No.: B132394
CAS No.: 155306-71-1
M. Wt: 430.6 g/mol
InChI Key: MSDMPJCOOXURQD-UHFFFAOYSA-N
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Description

Coumarin 545T, also known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one, is a member of the coumarin family. Coumarins are well-known for their applications in electronic and photonic devices due to their high emission yield, excellent photo-stability, variable absorption range, and good solubility. This compound is commonly used as a green-emitting dopant in highly-efficient organic light-emitting diode devices and as an electron transport host material .

Mechanism of Action

Target of Action

Coumarin 545T, also known as C545T, is primarily used as a fluorescent dye . Its main targets are the fluorescent labeling of biomolecules , metal ion detection , microenvironment polarity detection , and pH detection . It is also used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV) as a green-emitting dopant and electron transport host material .

Mode of Action

C545T interacts with its targets by emitting fluorescence when excited with ultraviolet (UV) light . The emission intensities of C545T solution exhibit a low temperature dependence, with a record-low temperature coefficient of only ∼0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions .

Biochemical Pathways

Coumarins are known to originate from the general phenylpropanoid pathway in plants . Several cytochrome P450 enzymes are involved in the biosynthesis of coumarins . For example, S8H, a key gene involved in hydroxylation at the C-8 position of scopoletin to yield fraxetin, has been identified .

Pharmacokinetics

It is known that upon oral ingestion of coumarin, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . More research is needed to understand the ADME properties of C545T and their impact on bioavailability.

Result of Action

The primary result of C545T’s action is the emission of green fluorescence when excited with UV light . This property makes it useful in various applications, including fluorescence probes, charge-transfer materials, and dyes for OLEDs, OPV, and laser dye applications . C545T is also used in laser dyes with increased laser conversion efficiencies at higher concentrations .

Action Environment

The action of C545T is influenced by environmental factors such as temperature and light exposure. For instance, the emission intensities of C545T solution exhibit a low temperature dependence . Moreover, C545T should be stored at -20°C in the dark to maintain its stability . Prolonged exposure to light should be avoided .

Preparation Methods

The synthesis of coumarin derivatives, including Coumarin 545T, typically involves several well-known reactions. Some of the common synthetic routes include:

Industrial production methods often involve the use of these reactions under optimized conditions to maximize yield and purity. For instance, the Knoevenagel condensation can be carried out using various catalysts and solvents to improve efficiency and selectivity .

Chemical Reactions Analysis

Coumarin 545T undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Coumarin 545T has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Coumarin 545T is unique among coumarin derivatives due to its high emission yield, excellent photo-stability, and enhanced solubility. Similar compounds include:

This compound stands out due to its superior performance in terms of emission efficiency and stability, making it a preferred choice for various applications.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDMPJCOOXURQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408462
Record name 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155306-71-1
Record name C 545T
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155306-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 12.28 g of ethyl 2-(benzothiazolyl)acetate was refluxed with 15 g of 1,1,7,7-tetramethyl-8-hydroxy-9-formyljulolidine in 120 mL of acetonitrile containing 2 mL of piperidine as a base catalyst for 15 h. Upon cooling, the precipitated bright orange solid was filtered and washed with some acetonitrile to give 19 g (79% yield) of pure dye C-545T: m.p. 229-230° C.; Tg=100° C.
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of C545T?

A1: The molecular formula of C545T is C28H25NO2S, and its molecular weight is 443.58 g/mol.

Q2: What are the key spectroscopic characteristics of C545T?

A2: C545T exhibits strong absorption and emission in the green spectral region. [, , , , , , , , ] Its photoluminescence spectrum typically peaks around 500-530 nm, depending on the host material and doping concentration. [, , , ]

Q3: Which materials are commonly used as hosts for C545T in OLEDs?

A3: Tris(8-hydroxyquinoline) aluminum (Alq3) is a frequently used host material for C545T. [, , , , , , , , , , ] Other host materials include 9,10-di(2-naphthyl)anthracene (ADN) and various polymers like polystyrene (PS). [, , , ]

Q4: How does the doping concentration of C545T impact the performance of OLED devices?

A4: The doping concentration of C545T in the host material significantly influences device performance. Optimal concentrations typically range from 1% to 8%, depending on the host and device architecture. [, , , , , , , , , , , , , , , ] Higher concentrations can lead to concentration quenching, reducing efficiency. [, , , , ]

Q5: How stable are C545T-based OLEDs?

A5: Research indicates that C545T-doped OLEDs can achieve significant operational stability. For example, a green OLED with a C545T-doped hole transport layer showed improved lifetime and reduced driving voltage variation over time. [] Another study reported an inverted bottom-emission OLED with a C545T:Alq3 emitting layer achieving a half-lifetime (T1/2) exceeding 104,000 h at 100 cd/m2. []

Q6: What energy transfer mechanisms are involved in C545T-based OLEDs?

A6: Förster resonance energy transfer (FRET) from the host material (e.g., Alq3) to C545T is a primary energy transfer mechanism in these devices. [, , , , , ] Direct charge trapping by C545T can also occur, especially at higher doping concentrations. []

Q7: How does the device architecture influence the performance of C545T-based OLEDs?

A7: Various architectural modifications, such as the introduction of double-emitting layers [, ], microcavity structures [], and tandem structures [], have been explored to enhance the efficiency and color purity of C545T-based OLEDs. The choice of hole and electron transport layers also plays a crucial role in device performance. [, , , , , , , , , , , , , , , , , , ]

Q8: What are the potential applications of C545T-based OLEDs?

A8: C545T's ability to emit green light makes it suitable for applications in flat panel displays, solid-state lighting, and other optoelectronic devices. [, , , , ]

Q9: What are the current research directions for improving C545T-based OLEDs?

A9: Current research focuses on further enhancing the efficiency, stability, and color purity of C545T-based OLEDs. This involves exploring new host materials [], optimizing device architectures [, , ], and understanding the fundamental photophysical processes involved in these devices. [, , , , ]

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